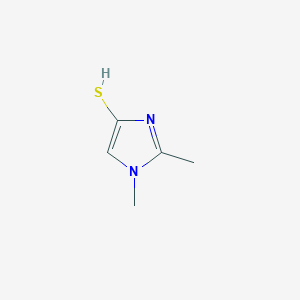

1,2-dimethyl-1H-imidazole-4-thiol

Description

1,2-Dimethyl-1H-imidazole-4-thiol is a sulfur-containing imidazole derivative characterized by methyl groups at the 1- and 2-positions and a thiol (-SH) group at the 4-position of the imidazole ring. Imidazole derivatives are widely studied for their electronic, biological, and coordination properties, with substituents like thiols, nitro groups, and aryl rings significantly influencing reactivity and applications .

Properties

Molecular Formula |

C5H8N2S |

|---|---|

Molecular Weight |

128.20 g/mol |

IUPAC Name |

1,2-dimethylimidazole-4-thiol |

InChI |

InChI=1S/C5H8N2S/c1-4-6-5(8)3-7(4)2/h3,8H,1-2H3 |

InChI Key |

NZWCOTRJMXZJBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN1C)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1,2-dimethyl-1H-imidazole-4-thiol and related imidazole derivatives from the evidence:

Key Comparative Insights:

Sulfur-Containing Derivatives :

- The thiol (-SH) group in the target compound is more polar and reactive than the ethylthio (-S-CH₂CH₃) group in ’s derivative. Thiols participate in disulfide bond formation and metal coordination, whereas ethylthio groups primarily contribute to lipophilicity .

- Melting Points : Chloromethylphenyl and nitro substituents () increase rigidity, leading to higher melting points (e.g., 120°C) compared to thiol or ethoxy analogs, which may exhibit lower MPs due to weaker intermolecular forces.

Electronic Effects: Nitro (-NO₂) groups () withdraw electron density, making the imidazole ring electrophilic and reactive toward nucleophilic attack. Thiol (-SH) groups are mildly electron-withdrawing via resonance but can act as nucleophiles in redox reactions.

Synthetic Methodologies: Thiol-containing imidazoles are often synthesized via thiolation of halogenated precursors or cyclocondensation of thioureas. ’s ethylthio derivative was prepared using alkyl acetoacetate and ammonium hydroxide in methanol, suggesting possible routes for analogous thiol compounds . Chlorination with SOCl₂ () and nitro group introduction () highlight the versatility of imidazole functionalization.

Research Implications and Gaps

The evidence underscores the importance of substituent positioning and electronic modulation in imidazole chemistry. Future work should prioritize:

- Experimental determination of its physicochemical properties (e.g., solubility, MP).

- Comparative crystallographic studies to assess packing efficiency vs. analogs like 4,5-dimethyl-1,2-diphenylimidazole .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.